{[(Butylsulfanyl)methyl]sulfanyl}benzene
Description
{[(Butylsulfanyl)methyl]sulfanyl}benzene (C₁₁H₁₄S₂, molecular weight: 210.35 g/mol) is a sulfur-containing aromatic compound characterized by a benzene ring substituted with a bis-sulfanylalkyl group. Its structure consists of a methylene bridge (–CH₂–) linking two sulfur atoms: one bonded to a butyl group (–S–C₄H₉) and the other attached directly to the benzene ring (C₆H₅–S–).
Properties
CAS No. |
110203-49-1 |
|---|---|
Molecular Formula |
C11H16S2 |
Molecular Weight |
212.4 g/mol |
IUPAC Name |
butylsulfanylmethylsulfanylbenzene |
InChI |
InChI=1S/C11H16S2/c1-2-3-9-12-10-13-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 |
InChI Key |
KZUSYHGVFPXWJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCSC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of {[(Butylsulfanyl)methyl]sulfanyl}benzene typically involves the reaction of benzyl chloride with butyl mercaptan and sodium hydrosulfide. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The general reaction scheme is as follows:
Reaction of Benzyl Chloride with Butyl Mercaptan:
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
{[(Butylsulfanyl)methyl]sulfanyl}benzene undergoes various chemical reactions, including:
-
Oxidation
Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate
Conditions: Aqueous or organic solvents, controlled temperature
Products: Sulfoxides or sulfones
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride
Conditions: Anhydrous solvents, low temperature
Products: Thiols or disulfides
-
Substitution
Reagents: Halogenating agents, nucleophiles
Conditions: Organic solvents, varying temperatures
Products: Substituted benzene derivatives
Scientific Research Applications
{[(Butylsulfanyl)methyl]sulfanyl}benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[(Butylsulfanyl)methyl]sulfanyl}benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Interaction with Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Binding to Receptors: Interaction with cellular receptors, leading to modulation of signal transduction pathways.
Oxidative Stress: Induction of oxidative stress, leading to cellular damage or apoptosis.
Comparison with Similar Compounds
Structural and Physical Properties
A comparative analysis of {[(Butylsulfanyl)methyl]sulfanyl}benzene with structurally related sulfur-substituted benzene derivatives is presented below:
Table 1: Structural and Physical Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Physical State (RT) | Key Data Sources |
|---|---|---|---|---|---|
| {[(Butylsulfanyl)methyl]sulfanyl}benzene | C₁₁H₁₄S₂ | 210.35 | –S–CH₂–S–C₄H₉ | Liquid/Oil | Inference from analogs |
| [(Methylsulfanyl)methyl]benzene | C₈H₁₀S | 138.23 | –S–CH₃ | Liquid | Experimental data |
| Chloromethyl 4-chlorophenyl sulfide | C₇H₆Cl₂S | 193.09 | –S–CH₂Cl, 4-Cl | Solid (mp 21.5°C) | |
| 1-Methoxy-4-({(4-methoxyphenyl)sulfanylmethyl}sulfanyl)benzene | C₂₁H₂₀O₂S₂ | 368.51 | –S–CH(C₆H₅)–S–C₆H₄–OCH₃, 4-OCH₃ | Crystalline solid | Crystal structure |
| 1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene | C₁₄H₁₀F₄S | 296.29 | –S–CH₂C₆H₅, 2-F, 4-CF₃ | Liquid | Safety data |
Key Observations :
- Molecular Weight and Substituent Effects : The butylsulfanyl group in the target compound increases its molecular weight and lipophilicity compared to simpler analogs like [(methylsulfanyl)methyl]benzene.
- Physical State : Longer alkyl chains (e.g., butyl) or bulky substituents (e.g., benzyl) generally reduce melting points, favoring liquid/oil states .
- Crystal Packing : Propeller-shaped geometries (e.g., 1-Methoxy-4-...benzene) are stabilized by C–H···π interactions, suggesting similar packing behavior for analogs with flexible substituents .
Chemical Reactivity and Stability
Table 2: Reactivity Comparison
Key Insights :
- Oxidation Sensitivity : The dual sulfanyl groups in the target compound may form disulfide bonds under oxidative conditions, a trait shared with other thioethers .
- Steric Effects : The butyl group hinders nucleophilic attack at sulfur compared to smaller analogs like [(methylsulfanyl)methyl]benzene.
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